molecular formula C7HBr2F2N B13920565 2,3-Dibromo-4,5-difluorobenzonitrile

2,3-Dibromo-4,5-difluorobenzonitrile

Cat. No.: B13920565
M. Wt: 296.89 g/mol
InChI Key: WCWQTDIHVUJSPZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,5-difluorobenzonitrile is a halogenated benzonitrile derivative characterized by bromine atoms at positions 2 and 3, fluorine atoms at positions 4 and 5, and a nitrile group at position 1 of the benzene ring. This compound is likely utilized as an intermediate in pharmaceutical and agrochemical synthesis, where halogen substituents enhance reactivity, stability, and binding specificity.

Properties

Molecular Formula

C7HBr2F2N

Molecular Weight

296.89 g/mol

IUPAC Name

2,3-dibromo-4,5-difluorobenzonitrile

InChI

InChI=1S/C7HBr2F2N/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1H

InChI Key

WCWQTDIHVUJSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4,5-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,3-difluorobenzonitrile with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of 2,3-Dibromo-4,5-difluorobenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4,5-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Scientific Research Applications

2,3-Dibromo-4,5-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,5-difluorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated/Fluorinated Benzonitrile Derivatives

3,5-Dibromo-4-hydroxybenzonitrile
  • Structure : Bromine at positions 3 and 5, hydroxyl group at position 4, and nitrile at position 1.
  • This likely reduces lipid solubility and alters pharmacokinetic properties .
  • Applications : Used in analytical standards and environmental testing due to its stability .
5-Bromo-2,3-difluorobenzonitrile
  • Structure : Bromine at position 5, fluorine at positions 2 and 3, and nitrile at position 1.
  • Key Differences : Fewer bromine atoms but similar fluorine placement. This reduces molecular weight (MW: ~232.98 g/mol) and may enhance metabolic stability compared to the dibromo-difluoro analog .
  • Physicochemical Properties :
    • LogP: ~2.5 (indicative of moderate lipophilicity).
    • Hydrogen bond acceptors: 3 (nitrile + two fluorines) .

Chlorinated vs. Brominated Analogs

2-Chloro-4,5-difluorobenzonitrile
  • Structure : Chlorine at position 2, fluorine at 4 and 5, nitrile at position 1.
  • Key Differences : Chlorine (smaller atomic radius, lower electronegativity) vs. bromine alters electronic effects. Chlorine may reduce steric hindrance in substitution reactions but decrease oxidative stability .
  • Market Relevance : Widely used in polymer precursors and agrochemicals, with a projected market growth to 2025 .

Nitro-Substituted Analogs

1,2-Dibromo-4,5-difluoro-3-nitrobenzene (CAS 1481-57-8)
  • Structure : Bromine at 1 and 2, fluorine at 4 and 5, nitro group at 3.
  • Key Differences : Nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Similarity score to target compound: 0.79 .
  • Applications : Likely used in explosives or dye intermediates.
3,4-Difluoro-5-nitrobenzonitrile (CAS 1119454-07-7)
  • Structure : Fluorine at 3 and 4, nitro at 5, nitrile at 1.
  • Key Differences : Nitro group at position 5 instead of bromine. Similarity score: 0.74 .
  • Reactivity : Nitro groups may hinder nucleophilic aromatic substitution compared to bromine.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Similarity Score Key Applications
2,3-Dibromo-4,5-difluorobenzonitrile C₇HBr₂F₂N Br(2,3), F(4,5), CN ~291.89 N/A Pharmaceutical synthesis
3,5-Dibromo-4-hydroxybenzonitrile C₇H₃Br₂NO Br(3,5), OH(4), CN ~280.92 N/A Analytical standards
5-Bromo-2,3-difluorobenzonitrile C₇H₂BrF₂N Br(5), F(2,3), CN ~232.98 N/A Metabolic intermediates
2-Chloro-4,5-difluorobenzonitrile C₇H₂ClF₂N Cl(2), F(4,5), CN ~175.55 N/A Polymer precursors
1,2-Dibromo-4,5-difluoro-3-nitrobenzene C₆HBr₂F₂NO₂ Br(1,2), F(4,5), NO₂(3) ~328.89 0.79 Explosive intermediates

Research Findings and Implications

  • Halogen Effects : Bromine enhances steric bulk and electrophilicity compared to chlorine or fluorine, making the target compound more reactive in Suzuki-Miyaura couplings .
  • Nitrile vs. Nitro : The nitrile group in 2,3-Dibromo-4,5-difluorobenzonitrile improves solubility in polar aprotic solvents (e.g., DMF) compared to nitro-substituted analogs .
  • Synthetic Challenges : Multiple halogens complicate regioselective functionalization, requiring optimized catalytic conditions .

Notes

  • Data limitations on the target compound necessitate inferences from structural analogs.
  • Further studies on the target compound’s crystallography and reactivity are recommended.

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